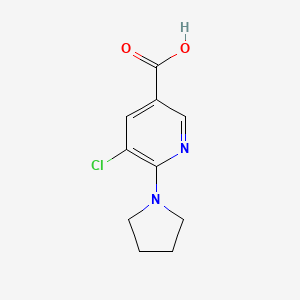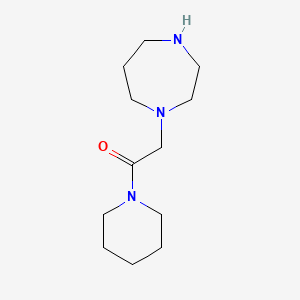![molecular formula C14H13N3O B3033441 2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1021262-12-3](/img/structure/B3033441.png)
2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Overview
Description
2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family
Mechanism of Action
Target of Action
The primary target of 2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2 by fitting into its active site and forming essential hydrogen bonds with Leu83 . This interaction inhibits the enzymatic activity of CDK2, preventing it from phosphorylating key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By preventing the phosphorylation of key components, the compound halts the transition from the G1 phase to the S phase of the cell cycle . This results in the inhibition of cell proliferation, particularly in tumor cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to the induction of apoptosis within HCT cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the acidity of the environment, indicated by the pKa value, can affect the compound’s reactivity and solubility . .
Biochemical Analysis
Biochemical Properties
2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, inhibiting their activity and thus affecting cell proliferation. Additionally, it has shown interactions with adenosine receptors, where it acts as an antagonist, influencing various signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . This compound also promotes apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Furthermore, it affects cell signaling pathways by inhibiting CDKs and adenosine receptors, which can alter gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDKs, forming hydrogen bonds with key amino acids, which inhibits the enzyme’s activity . This inhibition leads to cell cycle arrest and apoptosis. Additionally, its antagonistic action on adenosine receptors involves binding to the receptor sites, preventing the natural ligand from activating the receptor and thus modulating signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its inhibitory effects on CDKs and adenosine receptors persist, leading to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it effectively inhibits CDKs and adenosine receptors without significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted via the kidneys . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution to various tissues . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It is directed to these compartments by specific targeting signals and post-translational modifications . In the nucleus, it interacts with CDKs and other nuclear proteins, exerting its inhibitory effects on cell cycle progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and used in optical applications.
Pyrazolo[3,4-d]pyrimidines: Studied for their anticancer activity and enzyme inhibition properties.
Uniqueness
2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-3-4-11(7-10(9)2)12-8-13-14(18)15-5-6-17(13)16-12/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWSUFWSTQBPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CNC(=O)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


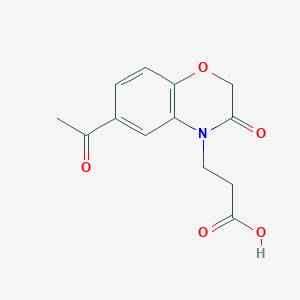
![3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033360.png)
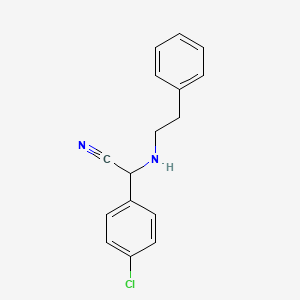
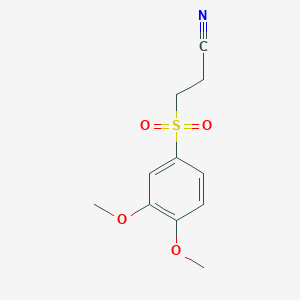
![4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3033363.png)
![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)
![1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine](/img/structure/B3033368.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B3033369.png)
![2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid](/img/structure/B3033370.png)
![1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine](/img/structure/B3033371.png)


